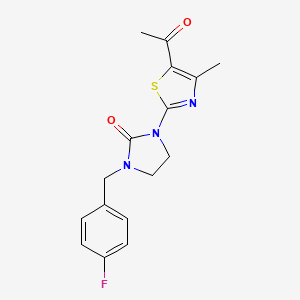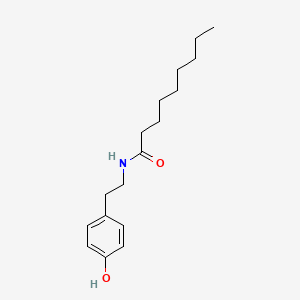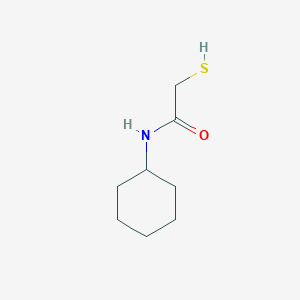
Benzoyloxyethyl vinyl ether
Descripción general
Descripción
Benzoyloxyethyl vinyl ether is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular ester is derived from benzoic acid and 2-vinyloxyethanol, combining the aromatic properties of benzoic acid with the reactive vinyl ether group of 2-vinyloxyethanol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid 2-vinyloxyethyl ester typically involves the esterification of benzoic acid with 2-vinyloxyethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
Benzoyloxyethyl vinyl ether can undergo various chemical reactions, including:
Transesterification: The ester can react with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Hydrolysis: Benzoic acid and 2-vinyloxyethanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Benzoic alcohol and 2-vinyloxyethanol.
Aplicaciones Científicas De Investigación
Benzoyloxyethyl vinyl ether has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industry: Used in the production of coatings, adhesives, and plasticizers.
Mecanismo De Acción
The mechanism of action of benzoic acid 2-vinyloxyethyl ester involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing benzoic acid and 2-vinyloxyethanol. Benzoic acid can then exert its antimicrobial effects by disrupting microbial cell membranes and inhibiting enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid methyl ester: Another ester of benzoic acid, commonly used as a flavoring agent.
Benzoic acid ethyl ester: Used in the fragrance industry for its pleasant aroma.
Benzoic acid propyl ester: Known for its antimicrobial properties.
Uniqueness
Benzoyloxyethyl vinyl ether is unique due to the presence of the vinyl ether group, which imparts additional reactivity and potential for polymerization. This makes it a valuable compound in the synthesis of specialized polymers and materials .
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
2-ethenoxyethyl benzoate |
InChI |
InChI=1S/C11H12O3/c1-2-13-8-9-14-11(12)10-6-4-3-5-7-10/h2-7H,1,8-9H2 |
Clave InChI |
NFASKBANFMISNN-UHFFFAOYSA-N |
SMILES canónico |
C=COCCOC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Cyclopropyl-(5-methyl-[1,3,4]oxadiazol-2-ylmethyl)-amine](/img/structure/B8415332.png)



![2-{[1-(Aziridin-1-yl)-2-nitroethenyl]amino}ethan-1-ol](/img/structure/B8415372.png)


![1-benzyl-5-trifluoromethyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B8415388.png)



![7-(2,6-Dimethyl-pyridin-4-yl)-imidazo[1,2-a]pyridine](/img/structure/B8415413.png)
![2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)1-piperidinyl]ethylamine](/img/structure/B8415415.png)

